![molecular formula C27H24OS B14585940 Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]- CAS No. 61623-78-7](/img/structure/B14585940.png)
Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]- is a complex organic compound with a unique structure that includes a methoxy group, a methylphenylthio group, and a diphenylmethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-methoxy-4-bromobenzene with 4-methylthiophenol in the presence of a base such as potassium carbonate. This reaction forms the intermediate compound, which is then subjected to further reactions to introduce the diphenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the thioether bond.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methylphenylthio groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved thioether products
Substitution: Various substituted benzene derivatives
科学的研究の応用
Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA.
類似化合物との比較
Similar Compounds
- Anisole, p-methyl-
- p-Cresol methyl ether
- p-Methoxytoluene
- p-Methylanisole
Uniqueness
Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification in synthetic chemistry.
特性
CAS番号 |
61623-78-7 |
|---|---|
分子式 |
C27H24OS |
分子量 |
396.5 g/mol |
IUPAC名 |
1-methoxy-4-[(4-methylphenyl)sulfanyl-diphenylmethyl]benzene |
InChI |
InChI=1S/C27H24OS/c1-21-13-19-26(20-14-21)29-27(22-9-5-3-6-10-22,23-11-7-4-8-12-23)24-15-17-25(28-2)18-16-24/h3-20H,1-2H3 |
InChIキー |
XMEZXUYIFZQPIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


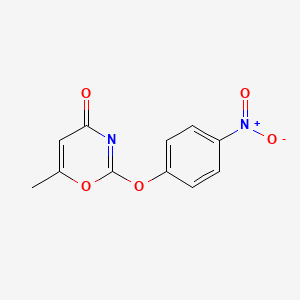
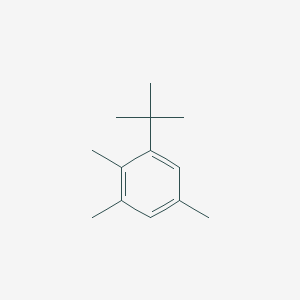
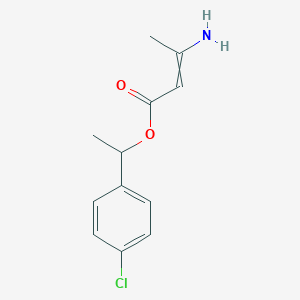
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)
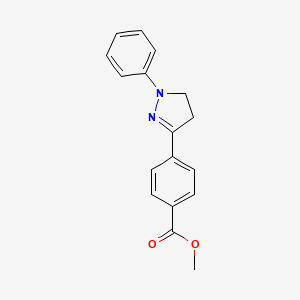
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)
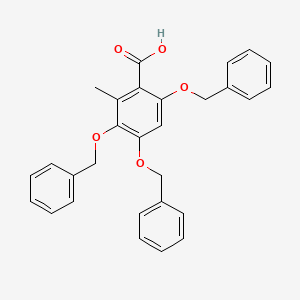

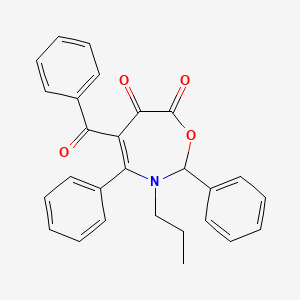

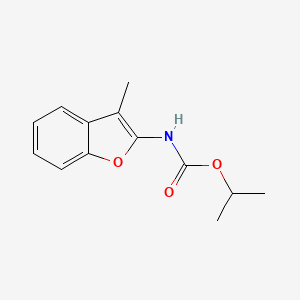
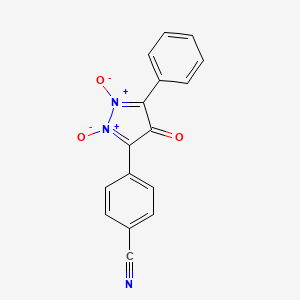
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
